molecular formula C17H17ClN4O3S B11119850 4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11119850
M. Wt: 392.9 g/mol
InChI Key: IEAAKMIIIGHXRF-UHFFFAOYSA-N
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Description

4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazole ring, a piperazine ring, and a chlorobenzyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common method starts with the preparation of the benzoxadiazole core, followed by the introduction of the piperazine ring and the chlorobenzyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate. The final step usually involves sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modifications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone
  • 1-(4-Chlorobenzyl)piperazine

Uniqueness

Compared to similar compounds, 4-{[4-(4-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole stands out due to its unique combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its benzoxadiazole core and sulfonyl group offer distinct chemical properties that are not present in the other compounds.

Properties

Molecular Formula

C17H17ClN4O3S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H17ClN4O3S/c18-14-6-4-13(5-7-14)12-21-8-10-22(11-9-21)26(23,24)16-3-1-2-15-17(16)20-25-19-15/h1-7H,8-12H2

InChI Key

IEAAKMIIIGHXRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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